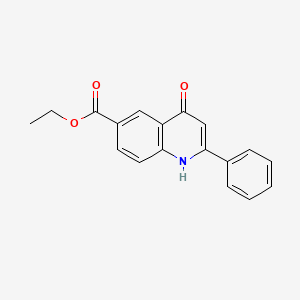

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester

Description

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester is a quinoline derivative characterized by:

- A phenyl substituent at position 2, enhancing steric bulk and aromatic interactions.

- An ethyl ester group at position 6, influencing solubility and metabolic stability.

This compound is part of the broader 4-oxo-1,4-dihydroquinoline-3-carboxylate family, which has been studied for antimicrobial and kinase inhibitory activities .

Properties

IUPAC Name |

ethyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-18(21)13-8-9-15-14(10-13)17(20)11-16(19-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUKTDNBGKTMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369507 | |

| Record name | GNF-Pf-4475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-86-6 | |

| Record name | GNF-Pf-4475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Alkylation Agent : Ethyl iodide or analogous lower-alkyl halides.

-

Base : Anhydrous potassium carbonate or cesium carbonate.

-

Solvent : Dimethylformamide (DMF) or acetonitrile under reflux.

-

Temperature : 80–100°C for 3–6 hours.

The reaction proceeds via deprotonation of the 4-hydroxy group, followed by SN2 displacement to introduce the ethyl ester at position 3. The phenyl group at position 2 is pre-installed in the starting material, often derived from substituted anilines.

Example Protocol (Adapted from):

-

Combine ethyl 4-hydroxy-2-phenyl-3-quinolinecarboxylate (10 mmol), ethyl iodide (12 mmol), and K₂CO₃ (15 mmol) in DMF (50 mL).

-

Reflux at 90°C for 4 hours.

-

Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 65–75%.

Gould-Jacobs Cyclization with Substituted Anilines

The Gould-Jacobs reaction, a classical route to 4-quinolones, is adaptable for synthesizing the target compound. This method constructs the quinoline ring via cyclocondensation of ethoxymethylenemalonate esters with substituted anilines.

Key Steps:

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Aniline Substituent | 2-Phenyl | Regioselectivity |

| Solvent | Acetic acid | 80% yield |

| Temperature | 120°C, 6 hours | Completes cyclization |

For late-stage introduction of the phenyl group, Ullmann-type couplings are viable. Source highlights cesium carbonate and copper iodide as catalysts for arylations.

Protocol:

-

Start with ethyl 1,4-dihydro-4-oxo-6-bromo-3-quinolinecarboxylate.

-

React with phenylboronic acid (1.2 eq), CuI (10 mol%), and Cs₂CO₃ (3 eq) in DMF at 110°C for 12 hours.

-

Purify via column chromatography (hexane:ethyl acetate).

Yield : 60–70%.

Comparative Analysis of Methods

Spectroscopic Characterization

Critical data for verifying the compound’s structure include:

Chemical Reactions Analysis

MMV006457 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in MMV006457.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Applications

Antibacterial Activity

Research indicates that 6-quinolinecarboxylic acid derivatives exhibit significant antibacterial properties. These compounds have shown effectiveness against various bacterial strains through mechanisms that may involve interference with DNA synthesis or disruption of essential cellular processes. Notable findings include:

- In vitro studies demonstrating activity against Gram-positive and Gram-negative bacteria.

- Potential use in developing new antibiotics that target specific bacterial enzymes, which may reduce side effects associated with broader-spectrum antibiotics like Gatifloxacin and Moxifloxacin.

Anticancer Potential

Emerging studies suggest that quinoline derivatives can also exhibit anticancer properties. The ability to selectively target cancer cells while sparing normal cells is an area of active research. The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications to create derivatives with tailored biological activities. Common synthetic pathways include:

- Esterification reactions to produce various alkyl esters.

- Functionalization at the quinoline ring , allowing the introduction of different substituents that can enhance biological activity.

These synthetic strategies enable researchers to explore a wide range of derivatives for potential therapeutic uses.

Agricultural Applications

The antibacterial properties of 6-quinolinecarboxylic acid derivatives extend to agricultural applications, where they can be used as fungicides or bactericides in crop protection. Their ability to inhibit microbial growth can help manage plant diseases caused by pathogens.

Mechanism of Action

The mechanism of action of MMV006457 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to interfere with essential biological processes in the parasite, leading to its death. The exact molecular targets and pathways involved in this process are still under investigation, but it is thought that MMV006457 may disrupt the parasite’s ability to replicate and survive within the host .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. Ethyl 6-Methoxy-1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylate ()

- Key Differences :

- Position 2 : Oxo group instead of phenyl.

- Position 6 : Methoxy substituent vs. ester in the target compound.

- Position 1 : Methyl group absent in the target.

- Impact :

B. 2-(4-Chloro-3-Nitrophenyl)-2-Oxoethyl 6-Methyl-2-Phenyl-4-Quinolinecarboxylate ()

- Key Differences :

- Ester Group : A bulky 2-(4-chloro-3-nitrophenyl)-2-oxoethyl ester vs. the simpler ethyl ester in the target.

- Position 6 : Methyl substituent vs. ester in the target.

- Impact :

C. 4-Hydroxy-2-Methylquinoline-6-Carboxylic Acid Ethyl Ester ()

- Key Differences :

- Position 2 : Methyl group vs. phenyl in the target.

- Position 4 : Hydroxy group vs. oxo in the target.

- The smaller methyl group at position 2 reduces steric hindrance compared to the phenyl group .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Key Compounds

*LogP values estimated using fragment-based methods.

Key Observations :

- Lipophilicity : The target compound’s phenyl group at position 2 and ethyl ester at position 6 contribute to higher LogP (3.2), suggesting better membrane penetration than analogs with polar substituents (e.g., methoxy or hydroxy groups).

- Metabolic Stability : Halogenated analogs (e.g., 6-chloro derivative ) may exhibit slower hepatic clearance due to reduced susceptibility to oxidative metabolism.

Biological Activity

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, while also summarizing case studies and research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 241.27 g/mol

- CAS Number : 79607-24-2

Antibacterial Activity

Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit significant antibacterial properties. For instance, a study evaluated various quinoline derivatives for their in vitro antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be notably low for several compounds, indicating strong antibacterial potential.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4.1 | Staphylococcus aureus |

| Compound B | 3.1 | E. coli |

| Compound C | 2.4 | Klebsiella pneumoniae |

These findings suggest that 6-quinolinecarboxylic acid derivatives could be developed as effective antibacterial agents .

Antifungal Activity

The antifungal activity of this compound has been less extensively studied but is still noteworthy. In vitro tests have shown that certain derivatives possess moderate antifungal effects against strains such as Candida albicans and Aspergillus niger. However, the activity is generally weaker compared to their antibacterial properties .

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives. One notable study investigated the effects of a related compound on human cancer cell lines, revealing significant cytotoxic effects with IC values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

-

Study on Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of various quinoline derivatives.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The study found that several compounds exhibited potent antimicrobial activity with low MIC values against both Gram-positive and Gram-negative bacteria .

-

Anticancer Research

- Objective : To assess the cytotoxic effects of quinoline derivatives on cancer cell lines.

- Methodology : Cell viability assays were conducted on breast and prostate cancer cell lines.

- Results : The tested compounds showed significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

Q & A

Q. Table 1: Reaction Conditions for Key Intermediates

| Intermediate | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzaldehyde-amine adduct | THF | 25°C | 70–75 |

| Cyclized quinoline | DMF | 100°C | 85–90 |

How is the structural identity of this compound confirmed in experimental settings?

Methodological Answer:

Characterization relies on:

- Spectroscopy:

- ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at C-2, ester at C-3) .

- IR for carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ions (e.g., m/z 351.05 for C₁₉H₁₇NO₃⁺) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., planar quinoline core with dihedral angles <5°) .

Advanced Research Questions

How does the substitution pattern influence biological activity in quinoline derivatives?

Methodological Answer:

Substituents modulate interactions with biological targets:

Q. Table 2: Structure-Activity Relationships (SAR)

| Substituent Position | Biological Effect | Mechanism |

|---|---|---|

| C-2 (Phenyl) | Antimicrobial ↑ | Membrane disruption |

| C-6 (Iodo) | Enzyme inhibition ↑ | Halogen bonding |

| C-4 (Oxo) | Anticancer activity | Topoisomerase inhibition |

How can contradictions in reported biological activities be resolved?

Methodological Answer:

Discrepancies arise from:

- Target Polymorphism: Variations in enzyme isoforms (e.g., CYP450) affecting metabolic activation .

- Assay Conditions: pH-dependent solubility (e.g., ester hydrolysis at pH >7) altering effective concentrations .

Resolution Strategies: - Standardized Protocols: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and buffer systems (pH 6.5–7.0) .

- Multi-Omics Profiling: Combine transcriptomics and metabolomics to identify off-target effects .

What are the mechanistic insights into its enzyme inhibition?

Methodological Answer:

The compound inhibits enzymes via:

- Competitive Binding: To ATP pockets in kinases (e.g., EGFR), confirmed by molecular docking (ΔG < −9 kcal/mol) .

- Metal Chelation: The 4-oxo group coordinates Mg²⁺ in metalloenzymes (e.g., HIV integrase) .

Experimental Validation: - Kinetic Studies: Measure Ki values under varying Mg²⁺ concentrations .

- Mutagenesis: Introduce mutations (e.g., Asp → Ala in catalytic sites) to confirm binding residues .

How to design derivatives for multi-target activity in complex diseases?

Methodological Answer:

Rational design involves:

- Scaffold Hybridization: Fuse quinoline with adamantane (e.g., 4-(adamantan-1-yl) derivatives for tuberculosis) .

- Prodrug Optimization: Replace ethyl ester with PEGylated esters for sustained release .

Case Study:

Hybrids with furan-2-yl groups () show dual activity against Mycobacterium and Candida via ROS generation .

Methodological Tables

Q. Table 3: Key Reagents for Functionalization

| Reaction Type | Reagent | Purpose |

|---|---|---|

| Oxidation | KMnO₄ | Convert C-4 hydroxy to oxo group |

| Reduction | NaBH₄ | Reduce nitro to amine for SAR studies |

| Substitution | CuI/Pd | Introduce halogens (I, F) at C-6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.